4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide
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Overview
Description
4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a phenylsulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloro and phenylsulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Biology: It can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide include other benzamide derivatives and phenylsulfonyl-containing compounds. Examples include:
- 4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)phenyl]benzamide
- 4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(methyl)phenyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22ClNO4S |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C23H22ClNO4S/c1-14(2)19-13-20(25-23(27)16-9-11-17(24)12-10-16)15(3)22(21(19)26)30(28,29)18-7-5-4-6-8-18/h4-14,26H,1-3H3,(H,25,27) |
InChI Key |
CAGJXEMBPFYAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=CC=C2)O)C(C)C)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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